N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstM. tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of microorganisms by interfering with their metabolic processes . The nitro and methoxy groups at the 4th position of the phenyl ring have been found to enhance the antibacterial action .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth of microorganisms by interfering with their metabolic processes .
Pharmacokinetics
The admet calculation of similar benzothiazole derivatives showed a favourable pharmacokinetic profile .
Action Environment
The synthesis of similar benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzothiazole derivatives have been reported to exhibit selective cytotoxicity against tumorigenic cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is not well-defined. Benzothiazole derivatives have been suggested to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves multi-step reactions. One common method includes the initial formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound. This intermediate is then reacted with 2-nitrobenzoyl chloride to form the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: Known for their antimicrobial and anticancer properties.
Benzothiazole derivatives: Widely studied for their diverse biological activities
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide stands out due to its unique combination of a benzothiazole ring and a nitrofuran moiety, which may confer enhanced biological activity and specificity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O4S/c22-17(14-9-10-16(25-14)21(23)24)19-12-6-2-1-5-11(12)18-20-13-7-3-4-8-15(13)26-18/h1-10H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRDMVQVWPUJRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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